molecular formula C23H18N2O2 B2866839 2-[(E)-2-(4-methoxyphenyl)ethenyl]-3-phenylquinazolin-4-one CAS No. 77143-59-0

2-[(E)-2-(4-methoxyphenyl)ethenyl]-3-phenylquinazolin-4-one

Cat. No.: B2866839
CAS No.: 77143-59-0
M. Wt: 354.409
InChI Key: KHQSEJFZPCKFTI-DTQAZKPQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(E)-2-(4-methoxyphenyl)ethenyl]-3-phenylquinazolin-4-one is a useful research compound. Its molecular formula is C23H18N2O2 and its molecular weight is 354.409. The purity is usually 95%.
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Scientific Research Applications

Nonlinear Optical Properties

  • Study Focus: Research conducted by Ruanwas et al. (2010) explored the nonlinear optical absorption of similar compounds, including 2-[(E)-2-(4-ethoxyphenyl)ethenyl]-1-methylquinolinium derivatives. They found potential in these compounds for optical limiting applications, which is significant for the development of optical devices and materials.
  • Reference: (Ruanwas et al., 2010).

Antimicrobial Activities

  • Study Focus: Bektaş et al. (2007) synthesized novel derivatives, including compounds related to 2-[(E)-2-(4-methoxyphenyl)ethenyl]-3-phenylquinazolin-4-one, and evaluated their antimicrobial activities. Some of these compounds exhibited good or moderate activities against test microorganisms.
  • Reference: (Bektaş et al., 2007).

COX-2 Inhibitory Activity

  • Study Focus: A study by Hayun et al. (2012) investigated derivatives of 3-phenyl-2-[(E)-2-phenylethenyl]-3,4-dihydroquinazolin-4-one for their COX-2 inhibitory activity. They reported significant inhibition, highlighting potential therapeutic applications in inflammation and pain management.
  • Reference: (Hayun et al., 2012).

Anticancer Potential

  • Study Focus: Sirisoma et al. (2009) discovered that N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, a compound structurally similar to this compound, is a potent inducer of apoptosis and shows high efficacy in cancer models. This suggests potential applications in anticancer therapies.
  • Reference: (Sirisoma et al., 2009).

Properties

IUPAC Name

2-[(E)-2-(4-methoxyphenyl)ethenyl]-3-phenylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O2/c1-27-19-14-11-17(12-15-19)13-16-22-24-21-10-6-5-9-20(21)23(26)25(22)18-7-3-2-4-8-18/h2-16H,1H3/b16-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHQSEJFZPCKFTI-DTQAZKPQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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